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molecular formula C11H20O2 B8300454 Cyclopropylmethyl 2-methylhexanoate

Cyclopropylmethyl 2-methylhexanoate

Cat. No. B8300454
M. Wt: 184.27 g/mol
InChI Key: FFWNQLIBSZWYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871967B2

Procedure details

Prepared from 2-methylhexanoic acid and cyclopropanemethanol according to the ester preparation method A described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:5])=[O:4].[CH:10]1([CH2:13]O)[CH2:12][CH2:11]1>>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([O:5][CH2:13][CH:10]1[CH2:12][CH2:11]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CO
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)OCC1CC1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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